7-(3,4-dimethoxyphenethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-(3,4-dimethoxyphenethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound featuring a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 7-(3,4-dimethoxyphenethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursorsReaction conditions may vary, but common methods include cyclization reactions, nucleophilic substitutions, and condensation reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Condensation: It can participate in condensation reactions to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction catalysts such as acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-(3,4-dimethoxyphenethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound is studied for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Chemical Probes: It is used to develop functionalized ligands for targeting adenosine receptors, which are important in various physiological processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, disrupting the cell cycle progression and inducing apoptosis in cancer cells . The molecular docking studies have shown that it forms essential hydrogen bonds with key amino acids in the active site, such as Leu83 .
Comparison with Similar Compounds
Similar compounds include other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds share the core heterocyclic structure but differ in their substituents, which can significantly affect their biological activities and applications . The uniqueness of 7-(3,4-dimethoxyphenethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific substituent pattern, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
11-[2-(3,4-dimethoxyphenyl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-15-4-3-12(9-16(15)26-2)5-7-22-8-6-14-13(17(22)24)10-19-18-20-11-21-23(14)18/h3-4,6,8-11H,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFBCQAUWZZEGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC=NN34)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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